molecular formula C13H15NO2 B132761 1-butylindole-3-carboxylic Acid CAS No. 154287-01-1

1-butylindole-3-carboxylic Acid

Cat. No. B132761
Key on ui cas rn: 154287-01-1
M. Wt: 217.26 g/mol
InChI Key: FCDUTQOVTAGBSP-UHFFFAOYSA-N
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Patent
US05412102

Procedure details

A solution of potassium hydroxide (6.9 kg, 133.7 mol) in 14 mL of methanol was heated to reflux temperature and crude 1-butyl-3-trifluoroacetylindole (11.5 kg) in 35 L of toluene was added slowly. The mixture was heated under reflux for 60 minutes, cooled to approximately 50° C. and 80 L of water was added. The aqueous layer was separated and extracted with 30 L toluene. Phosphoric acid was then added to the aqueous layer until a pH of 7.16 was obtained. Ethyl acetate was then added, followed by additional phosphoric acid until a pH of 2.38 was obtained. The ethyl acetate layer was separated and washed twice with water (2×40 L). The ethyl acetate layer was filtered, heated to 83° C. and combined with 40 L of heptane at which point crystallization occured. The mixture distilled until the mixture heated to 89° C., after which the mixture was cooled slowly. A crystalline product was obtained and isolated by filtration. Drying under nitrogen gave 1-butylindole-3-carboxylic acid (6.64 kg, 30.6 mol), m.p. 124°-126° C.
Quantity
6.9 kg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
1-butyl-3-trifluoroacetylindole
Quantity
11.5 kg
Type
reactant
Reaction Step Two
Quantity
35 L
Type
solvent
Reaction Step Two
Name
Quantity
80 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([C:16](=[O:21])C(F)(F)F)=[CH:8]1)[CH2:4][CH2:5][CH3:6].O.P(=O)(O)(O)[OH:24]>CO.C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:3]([N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([C:16]([OH:21])=[O:24])=[CH:8]1)[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
6.9 kg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Step Two
Name
1-butyl-3-trifluoroacetylindole
Quantity
11.5 kg
Type
reactant
Smiles
C(CCC)N1C=C(C2=CC=CC=C12)C(C(F)(F)F)=O
Name
Quantity
35 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
80 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 30 L toluene
ADDITION
Type
ADDITION
Details
Phosphoric acid was then added to the aqueous layer until a pH of 7.16
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
WASH
Type
WASH
Details
washed twice with water (2×40 L)
FILTRATION
Type
FILTRATION
Details
The ethyl acetate layer was filtered
TEMPERATURE
Type
TEMPERATURE
Details
heated to 83° C.
CUSTOM
Type
CUSTOM
Details
combined with 40 L of heptane at which point crystallization
DISTILLATION
Type
DISTILLATION
Details
The mixture distilled until the mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated to 89° C.
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was cooled slowly
CUSTOM
Type
CUSTOM
Details
A crystalline product was obtained
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
Drying under nitrogen

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.6 mol
AMOUNT: MASS 6.64 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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